molecular formula C16H20ClN3O2S B2910155 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396555-86-4

3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No. B2910155
CAS RN: 1396555-86-4
M. Wt: 353.87
InChI Key: LUADJRHYDHILBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule that contains a piperazine ring and a thiazepan ring . Piperazine rings are common in many pharmaceutical compounds due to their versatility and the ability to modify their properties through various substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring and a thiazepan ring. The piperazine ring is a six-membered ring with two nitrogen atoms, while the thiazepan ring is a seven-membered ring with one nitrogen and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating or withdrawing nature of the substituents on the piperazine and thiazepan rings . For example, the carbonyl group attached to the piperazine ring could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the piperazine and thiazepan rings. For example, the presence of a chlorophenyl group could potentially increase the lipophilicity of the compound .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with h1 receptors , which play a crucial role in allergic reactions.

Mode of Action

It is known that similar piperazine derivatives have a higher affinity to h1 receptors than histamine . This suggests that 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one may also interact with H1 receptors, potentially inhibiting the allergic response triggered by histamine.

Result of Action

Similar compounds have shown significant effects on both allergic asthma and allergic itching , suggesting that this compound may have similar effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by the presence of allergens, which trigger the allergic response .

Advantages and Limitations for Lab Experiments

TFMPP has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively target the serotonin system, which makes it useful for studying the effects of serotonin on behavior and physiology. However, TFMPP has limitations in terms of its specificity and selectivity, as it can also affect other neurotransmitter systems in the brain.

Future Directions

There are several future directions for research on TFMPP. One area of interest is the development of more selective and specific compounds that target the serotonin system. Another area of interest is the use of TFMPP in the treatment of substance abuse disorders, as it has shown promise in reducing drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one involves the condensation of 4-chlorophenylpiperazine with thioamide followed by cyclization with acetic anhydride. This process results in the formation of TFMPP.

Scientific Research Applications

TFMPP has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of substance abuse disorders.

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c17-12-1-3-13(4-2-12)19-6-8-20(9-7-19)16(22)14-11-23-10-5-15(21)18-14/h1-4,14H,5-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADJRHYDHILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.